

# Spectroscopic Profile of 2-(Methylthio)ethylamine: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Methylthio)ethylamine

Cat. No.: B103984

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylthio)ethylamine** (CAS No: 18542-42-2), a key building block in synthetic chemistry. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **2-(Methylthio)ethylamine** based on predictive models and typical values for its functional groups.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~2.85	t	2H	-CH <sub>2</sub> -N
~2.65	t	2H	-S-CH <sub>2</sub> -
~2.10	s	3H	S-CH <sub>3</sub>
~1.5 (broad)	s	2H	-NH <sub>2</sub>

Note: Predicted data is based on computational models and may vary from experimental results. The broadness of the -NH<sub>2</sub> peak is due to quadrupole broadening and exchange.

**Table 2: Predicted <sup>13</sup>C NMR Data**

Chemical Shift (δ) ppm	Assignment
~41.5	-CH <sub>2</sub> -N
~38.0	-S-CH <sub>2</sub> -
~15.0	S-CH <sub>3</sub>

Note: Predicted data is based on computational models and may vary from experimental results.

**Table 3: Key IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380 - 3250	Medium, Broad	N-H stretch (primary amine, two bands)
2950 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)
1470 - 1430	Medium	C-H bend (CH <sub>2</sub> and CH <sub>3</sub> )
1250 - 1020	Medium	C-N stretch
700 - 600	Medium	C-S stretch

**Table 4: Expected Mass Spectrometry Fragmentation**

m/z	Relative Intensity	Possible Fragment
91	Moderate	$[M]^+$ (Molecular Ion)
76	Moderate	$[M - CH_3]^+$
61	High	$[CH_2S-CH_2CH_2]^+$
47	High	$[CH_2S-CH_3]^+$
30	Very High (Base Peak)	$[CH_2NH_2]^+$

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-(Methylthio)ethylamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $D_2O$ , or  $DMSO-d_6$ ).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

$^1H$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Temperature: 298 K.

#### Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the reference standard (TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **2-(Methylthio)ethylamine** liquid directly onto the center of the ATR crystal.

#### Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

#### Sample Preparation:

- Prepare a dilute solution of **2-(Methylthio)ethylamine** (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

#### GC-MS Parameters:

- GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

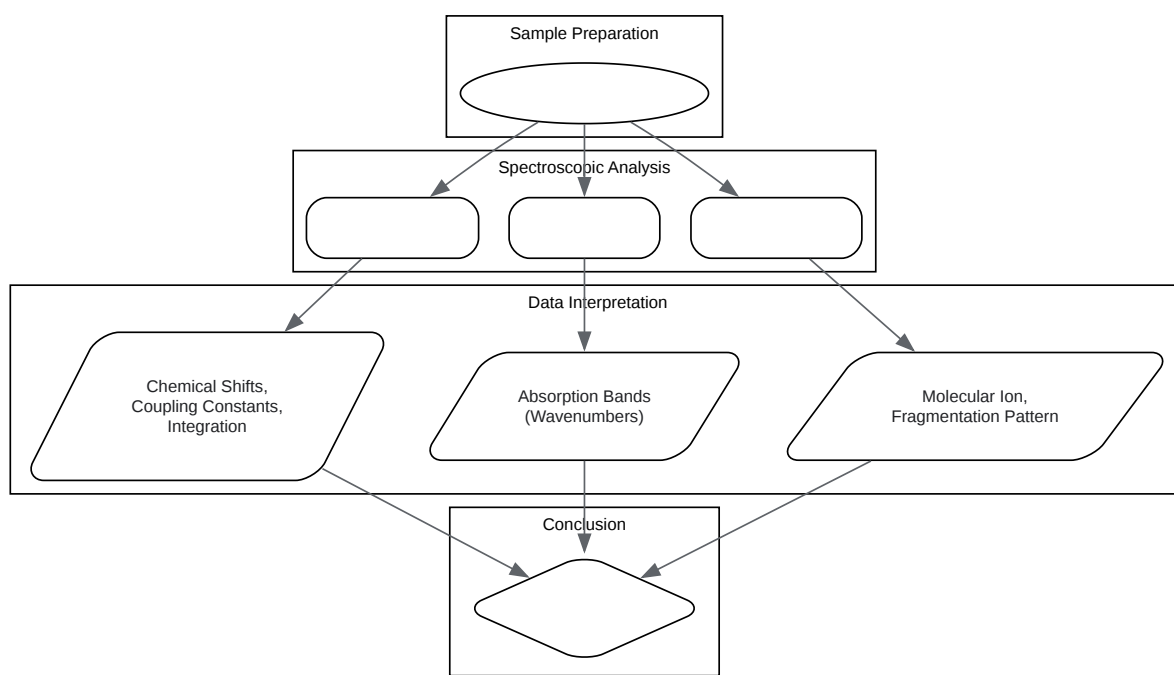
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: 30-300 m/z.

#### Data Processing:

- Identify the peak corresponding to **2-(Methylthio)ethylamine** in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak and major fragment ions.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-(Methylthio)ethylamine**.



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Caption: Workflow for the spectroscopic analysis of **2-(Methylthio)ethylamine**.

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